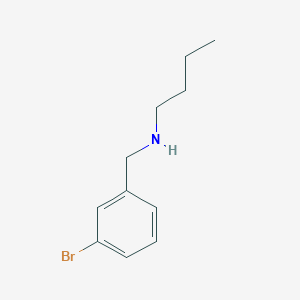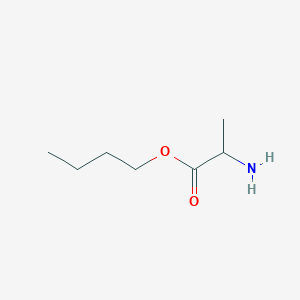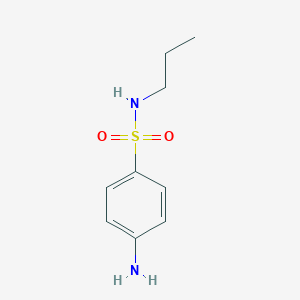
3-Bromo-5-iodopyridine
Overview
Description
“3-Bromo-5-iodopyridine” is a chemical compound with the empirical formula C5H3BrIN . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . The molecular weight of this compound is 283.89 .
Synthesis Analysis
The synthesis of 3-Bromo-5-iodopyridine involves the reaction of 3-bromo-5-chloropyridine with sodium iodide in the presence of copper powder and N,N-dimethylformamide (DMF) as a solvent . The reaction proceeds through a nucleophilic substitution mechanism, where the iodide ion replaces the chlorine atom .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-iodopyridine can be represented by the SMILES string Brc1cncc(I)c1 . The InChI Key for this compound is AOOZLVWDZUPEHT-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Bromo-5-iodopyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is also used in the preparation of 3-bromo-5-(trifluoromethyl)pyridine .
Physical And Chemical Properties Analysis
3-Bromo-5-iodopyridine is a solid substance . It has a melting point range of 127-131 °C . It is slightly soluble in water .
Scientific Research Applications
Halogen-rich Intermediate for Synthesis : 3-Bromo-5-iodopyridine serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry. Its unique structure allows for simple syntheses and further chemical manipulations to create a variety of functionalized pyridine derivatives (Wu et al., 2022).
Reactive Intermediate in Organic Synthesis : The compound has been used to synthesize 5-bromopyridyl-2-magnesium chloride, a reactive intermediate not previously accessible. This has allowed for a range of functionalized pyridine derivatives to be created efficiently, including key intermediates for the preparation of potent anticancer agents like Lonafarnib (Song et al., 2004).
Direct Preparation for Coupling Reactions : A method for the direct preparation of 5-bromo-2-pyridylzinc iodide from 3-Bromo-5-iodopyridine has been developed. This organozinc iodide is used in various coupling reactions to produce cross-coupling products, highlighting its versatility in synthetic chemistry (Rieke & Kim, 2011).
Fluorescent Properties : It has been utilized in studies to create non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines with moderate to high fluorescence quantum yields. This suggests potential applications in the development of materials and molecules with specific light-emitting properties (Rivera et al., 2019).
DNA Replication Detection : Derivatives of 5-bromo- and 5-iodopyridine have been used to produce monoclonal antibodies specific for bromodeoxyuridine and iododeoxyuridine. These antibodies can detect low levels of DNA replication in vitro, making them useful in research involving cell proliferation and cancer studies (Gratzner, 1982).
Safety and Hazards
3-Bromo-5-iodopyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
3-Bromo-5-iodopyridine is a chemical compound used as a reactant in the synthesis of chiral 4,4’-Bipyridines . The primary targets of this compound are the molecules involved in the synthesis of chiral 4,4’-Bipyridines .
Mode of Action
It is known to be used as a reactant in the synthesis of chiral 4,4’-bipyridines . This suggests that it likely interacts with other reactants in a chemical reaction to form the desired product.
Biochemical Pathways
It is used in the synthesis of chiral 4,4’-bipyridines , indicating that it plays a role in the biochemical pathways leading to the formation of these compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The result of the action of 3-Bromo-5-iodopyridine is the formation of chiral 4,4’-Bipyridines . These compounds have various applications in the field of chemistry.
Action Environment
The action of 3-Bromo-5-iodopyridine can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored in a cool place, away from strong oxidizing agents, light, heat, and air . These factors can influence the stability and efficacy of the compound.
properties
IUPAC Name |
3-bromo-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZLVWDZUPEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356206 | |
| Record name | 3-bromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233770-01-9 | |
| Record name | 3-bromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-bromo-5-iodopyridine synthesized?
A1: The paper outlines the synthesis of 3-bromo-5-iodopyridine from 3-amino-5-bromopyridine. The process involves the formation of a diazonium salt intermediate from 3-amino-5-bromopyridine. This diazonium salt then undergoes a substitution reaction with iodide ions, leading to the formation of 3-bromo-5-iodopyridine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)





![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
